molecular formula C48H40Si4 B091708 Octaphenylcyclotetrasilane CAS No. 1065-95-8

Octaphenylcyclotetrasilane

Cat. No.: B091708
CAS No.: 1065-95-8
M. Wt: 729.2 g/mol
InChI Key: MHBOFSJQAKACCM-UHFFFAOYSA-N
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Description

Octaphenylcyclotetrasilane: is a chemical compound with the molecular formula C48H40Si4 It is a member of the cyclotetrasilane family, characterized by a four-membered silicon ring with phenyl groups attached to each silicon atom

Scientific Research Applications

Chemistry: Octaphenylcyclotetrasilane is used as a precursor in the synthesis of other organosilicon compounds. Its unique structure makes it valuable for studying silicon-based chemistry and developing new materials.

Biology and Medicine:

Industry: In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its unique properties make it suitable for applications requiring high thermal stability and resistance to oxidation.

Safety and Hazards

Safety data sheets provide information about the potential hazards of a chemical substance and the necessary precautions for handling it. According to the safety data sheet for Octaphenylcyclotetrasilane, it should be handled with care .

Preparation Methods

Synthetic Routes and Reaction Conditions: Octaphenylcyclotetrasilane can be synthesized through the hydrolysis of diphenyldichlorosilane in the presence of a base catalyst. The reaction typically involves the following steps:

    Preparation of Diphenyldichlorosilane: This precursor is synthesized by reacting chlorobenzene with silicon tetrachloride in the presence of a catalyst.

    Hydrolysis Reaction: Diphenyldichlorosilane is then hydrolyzed in the presence of a base, such as sodium hydroxide, to form this compound.

Industrial Production Methods: While the laboratory synthesis of this compound is well-documented, its industrial production methods are less common. The compound is typically produced in small quantities for research purposes rather than large-scale industrial applications.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Octaphenylcyclotetrasilane can undergo oxidation reactions, typically forming siloxane derivatives.

    Reduction: Reduction reactions can convert this compound into various silane derivatives.

    Substitution: The phenyl groups attached to the silicon atoms can be substituted with other functional groups through various substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.

Major Products Formed:

    Oxidation: Siloxane derivatives.

    Reduction: Silane derivatives.

    Substitution: Various substituted silanes with different functional groups.

Mechanism of Action

The mechanism of action of octaphenylcyclotetrasilane primarily involves its ability to form stable silicon-oxygen and silicon-carbon bonds. These bonds contribute to the compound’s stability and reactivity. The phenyl groups attached to the silicon atoms provide steric hindrance, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

    Octaphenylcyclotetrasiloxane: Similar in structure but contains oxygen atoms in the ring.

    Tetraphenylsilane: Contains a single silicon atom bonded to four phenyl groups.

    Hexaphenylcyclotrisilane: Contains a three-membered silicon ring with phenyl groups.

Uniqueness: Octaphenylcyclotetrasilane is unique due to its four-membered silicon ring structure, which imparts distinct chemical and physical properties. Its stability and reactivity make it a valuable compound for various scientific research applications.

Properties

IUPAC Name

1,1,2,2,3,3,4,4-octakis-phenyltetrasiletane
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InChI

InChI=1S/C48H40Si4/c1-9-25-41(26-10-1)49(42-27-11-2-12-28-42)50(43-29-13-3-14-30-43,44-31-15-4-16-32-44)52(47-37-21-7-22-38-47,48-39-23-8-24-40-48)51(49,45-33-17-5-18-34-45)46-35-19-6-20-36-46/h1-40H
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InChI Key

MHBOFSJQAKACCM-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC=C(C=C1)[Si]2([Si]([Si]([Si]2(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C9
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Molecular Formula

C48H40Si4
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DSSTOX Substance ID

DTXSID2061432
Record name Cyclotetrasilane, octaphenyl-
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Molecular Weight

729.2 g/mol
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Physical Description

Solid; [Sigma-Aldrich MSDS]
Record name Octaphenylcyclotetrasilane
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CAS No.

1065-95-8
Record name 1,1,2,2,3,3,4,4-Octaphenylcyclotetrasilane
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Record name Octaphenylcyclotetrasilane
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Record name Cyclotetrasilane, 1,1,2,2,3,3,4,4-octaphenyl-
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Record name Octaphenylcyclotetrasilane
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Record name OCTAPHENYLCYCLOTETRASILANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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